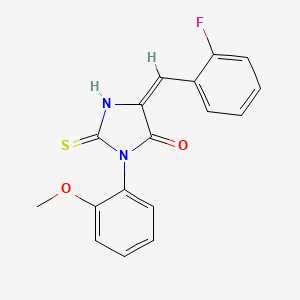![molecular formula C12H13N5O3 B10915491 3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10915491.png)
3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a pyrazole ring and a pyrimidine moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles, such as halides, amines, or thiols; reactions often require the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A related pyrimidine derivative with similar structural features but different functional groups.
Ethyl 5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate: Another pyrazole derivative with comparable chemical properties.
Uniqueness
3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID stands out due to its specific combination of a pyrazole ring and a pyrimidine moiety, which imparts unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c1-6-4-7(2)14-12(13-6)15-10(18)9-8(11(19)20)5-17(3)16-9/h4-5H,1-3H3,(H,19,20)(H,13,14,15,18) |
InChI Key |
SBUNEDIZWAUANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=NN(C=C2C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide](/img/structure/B10915409.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10915417.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10915422.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10915427.png)
![5-{[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10915428.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide](/img/structure/B10915429.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10915441.png)



![(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B10915469.png)
![3-[(1-methyl-1H-pyrazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10915477.png)
![(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10915485.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915487.png)
